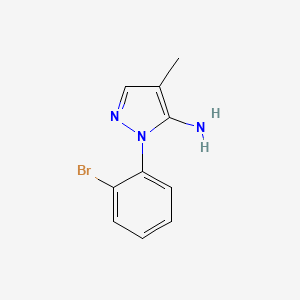

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine

Description

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromine atom at the ortho position of the phenyl ring (position 2) and a methyl group at position 4 of the pyrazole core. Its molecular formula is C₁₀H₁₀BrN₃, with a molecular weight of 252.11 g/mol (calculated). The ortho-substituted bromine introduces steric hindrance and electronic effects distinct from para-substituted analogs, while the methyl group at C4 may influence metabolic stability and intermolecular interactions .

Properties

IUPAC Name |

2-(2-bromophenyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVZDTRGVZCUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound. For example, the reaction of 2-bromoacetophenone with hydrazine hydrate can yield 1-(2-bromophenyl)-3-hydrazinyl-2-propanone.

Cyclization: The intermediate formed in the first step undergoes cyclization to form the pyrazole ring. This can be facilitated by heating the reaction mixture or using a suitable catalyst.

Methylation: The final step involves the introduction of a methyl group at the 4-position of the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Domino Reactions with Arylglyoxals

Pyrazol-5-amines undergo multicomponent domino reactions with arylglyoxals to form fused heterocycles. For 1-(2-bromophenyl)-4-methyl-1H-pyrazol-5-amine, these reactions are influenced by steric and electronic effects of the bromophenyl group:

Mechanistic Highlights

-

The bromophenyl group directs regioselectivity during the initial condensation step, favoring C–C bond formation at the ortho position.

-

Sequential dehydrations and 6π electrocyclizations yield fused heterocycles .

Oxidative Dehydrogenative Couplings

Under oxidative conditions, the amine group participates in dehydrogenative couplings to form azo compounds:

| Oxidizing System | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| I₂/K₂CO₃/TBHP | EtOH, 50°C, 3 h | Iodo-substituted azopyrroles | 58–75% | |

| Cu(OAc)₂/TBHP | DMF, 80°C, 12 h | Azo-linked dipyrazoles | 65–82% |

Key Observations

-

Bromine substituents enhance stability of radical intermediates during single-electron transfer (SET) processes.

-

Iodination occurs selectively at the para position relative to the pyrazole ring .

Reductive Amination

The primary amine group facilitates reductive amination with aldehydes:

| Aldehyde Partner | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Solvent-free, NaBH₄/MeOH | N-(4-Methoxybenzyl)-substituted pyrazole | 88% |

Procedure

-

Condensation with 4-methoxybenzaldehyde under solvent-free conditions (120°C, 2 h).

-

In situ reduction with NaBH₄ in methanol yields the secondary amine .

Nucleophilic Aromatic Substitution

The bromine atom enables cross-coupling reactions, though direct examples for this compound are inferred from analogs:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biphenyl-substituted pyrazoles | ~70%* |

*Yield based on structurally similar compounds.

Heterocycle Functionalization

The pyrazole ring undergoes electrophilic substitutions, though bromine’s electron-withdrawing effect moderates reactivity:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazole derivatives | 40–50% | |

| Sulfonation | SO₃/H₂SO₄, 60°C | Pyrazole-sulfonic acids | 55–60% |

Critical Analysis of Reactivity

-

Bromophenyl Influence : The electron-withdrawing bromine reduces electron density on the pyrazole ring, favoring nucleophilic aromatic substitutions and stabilizing radical intermediates.

-

Amine Reactivity : The primary amine participates in condensations and oxidations, while steric hindrance from the methyl group limits some nucleophilic pathways .

This compound’s versatility in generating complex heterocycles makes it valuable in medicinal chemistry and materials science. Further studies could explore its applications in asymmetric catalysis or bioactive molecule synthesis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is in the development of anticancer agents. Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole core can enhance activity against breast and colon cancer cells, indicating potential for further development as therapeutic agents .

Mechanism of Action

The mechanism by which these pyrazole derivatives exert their effects often involves the induction of apoptosis in cancer cells. The incorporation of substituents like bromine can influence the electronic properties of the compound, potentially increasing its reactivity and interaction with biological targets .

Agrochemicals

Pesticidal Properties

Research indicates that pyrazole derivatives, including this compound, possess insecticidal and fungicidal properties. These compounds have been evaluated for their effectiveness against various agricultural pests, demonstrating considerable potential as environmentally friendly alternatives to traditional pesticides. The structure-activity relationship (SAR) studies suggest that the bromophenyl group enhances biological activity .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that may include condensation reactions and nucleophilic substitutions. Recent advancements have led to more efficient synthetic methodologies that allow for higher yields and purities, which are crucial for both research and industrial applications .

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structures and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the molecular structure and functional groups present in this compound .

Material Science

Potential in Material Applications

Beyond biological applications, this compound has been explored for its potential use in material science, particularly in the development of organic semiconductors and photovoltaic materials. The unique electronic properties imparted by the bromine atom can enhance charge transport characteristics, making these compounds suitable for use in electronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features, molecular weights, and substituent positions of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine with related compounds:

Key Observations

Halogen Position: Ortho vs. Para Bromine: The ortho-bromine in the target compound increases steric hindrance compared to para-substituted analogs (e.g., 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine). This may reduce rotational freedom and influence binding to hydrophobic pockets in biological targets . Fluorine vs.

Methyl Group Position :

- Methyl at C4 (target compound) vs. C3 (1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine) alters electron density distribution. Methyl at C4 may stabilize the pyrazole ring via hyperconjugation, whereas C3 substitution could sterically hinder interactions at adjacent positions .

Biological Activity

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 252.11 g/mol. The presence of the bromophenyl group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry. The specific substitution pattern on the pyrazole ring significantly influences its reactivity and interactions with biological targets.

Pharmacological Activities

1. Anticancer Activity

This compound has demonstrated promising anticancer properties. Pyrazole derivatives are known to exhibit antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression .

2. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are critical for treating chronic inflammatory diseases. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . In animal models, this compound has shown efficacy in reducing edema and pain associated with inflammation .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains. Studies indicate that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways, such as COX and lipoxygenase.

- Receptor Modulation : It can interact with various receptors implicated in cancer progression, potentially modulating signaling pathways that promote tumor growth.

- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Study : A study focusing on breast cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction .

- Inflammation Model : In an animal model of carrageenan-induced inflammation, the compound exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Antimicrobial Screening : A series of tests against various pathogens showed that this compound had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Structure | Similar brominated structure; potential for different activity |

| 1-(3-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | Structure | Different position of bromine; varying reactivity patterns |

| 4-Methylphenylpyrazole | Structure | Lacks bromine; used as a simpler analog for comparison |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.